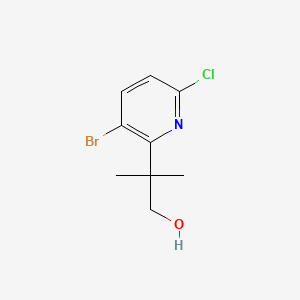
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol is a chemical compound with a complex structure that includes bromine, chlorine, and pyridine moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol typically involves the use of pyridine derivatives and halogenation reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure efficiency and consistency. The use of automated systems and stringent quality control measures are essential to produce the compound at an industrial scale .
化学反应分析
Types of Reactions
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial products.
作用机制
The mechanism by which 2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
相似化合物的比较
Similar Compounds
3-(3-Bromo-6-chloropyridin-2-yl)-1,1,1-trifluoropropan-2-one: This compound has similar halogenation but includes a trifluoromethyl group.
(3-Bromo-6-chloropyridin-2-yl)methanol: This compound is structurally similar but lacks the methylpropan-1-ol group.
Uniqueness
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol is unique due to its specific combination of bromine, chlorine, and pyridine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
属性
分子式 |
C9H11BrClNO |
|---|---|
分子量 |
264.54 g/mol |
IUPAC 名称 |
2-(3-bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c1-9(2,5-13)8-6(10)3-4-7(11)12-8/h3-4,13H,5H2,1-2H3 |
InChI 键 |
DMHUCLZZXFIWGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C1=C(C=CC(=N1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)
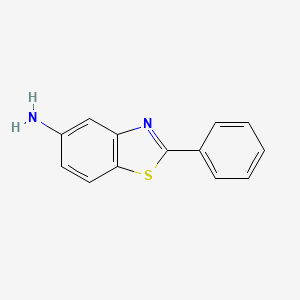


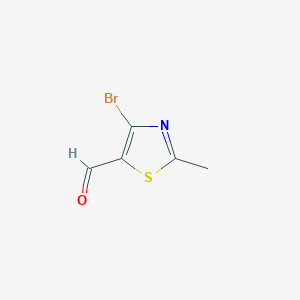
![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)
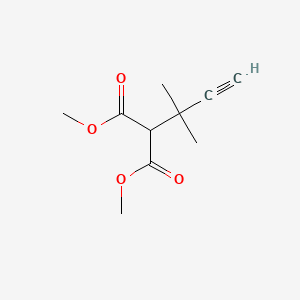

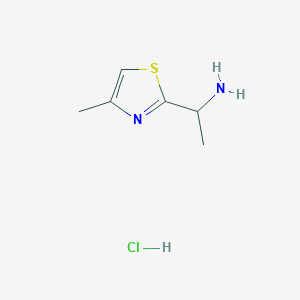
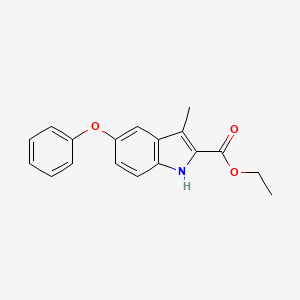
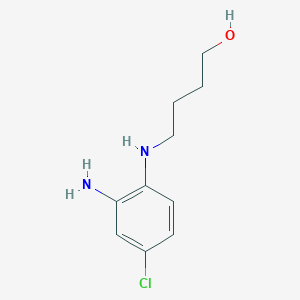
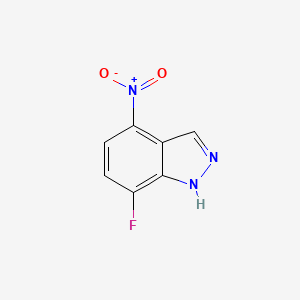
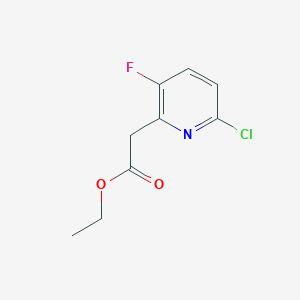
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
